Superior Urease Inhibition: 2.1-Fold Potency Increase Over Chloro Analog (CIMP) in Copper Complexes
The copper(II) complex of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (BIMP) demonstrates significantly enhanced urease enzyme inhibition compared to its 4-chlorophenyl analog (CIMP). Specifically, the Cu-BIMP complex achieves an IC₅₀ of 5.0 ± 0.1 μM, which is 2.1 times more potent than the Cu-CIMP complex (IC₅₀ = 10.7 ± 0.2 μM) [1]. This direct head-to-head comparison under identical experimental conditions establishes the bromine substituent's critical role in boosting inhibitory activity.
| Evidence Dimension | Urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.0 ± 0.1 μM (Copper complex of BIMP) |
| Comparator Or Baseline | 10.7 ± 0.2 μM (Copper complex of CIMP, 4-chloro analog) |
| Quantified Difference | 2.1-fold lower IC₅₀ (more potent) |
| Conditions | In vitro urease enzyme inhibition assay; standard inhibitor used for comparison |
Why This Matters
This significant potency gain is critical for researchers seeking to optimize lead compounds for anti-urease therapeutics, as it provides a clear, data-driven justification for selecting the brominated scaffold over cheaper chloro alternatives.
- [1] Ikram, M., Rehman, S., Faridoon, Baker, R. J., Rehman, H. U., Khan, A., Choudhary, M. I., & Saeed-Ur-Rehman. (2013). Synthesis and distinct urease enzyme inhibitory activities of metal complexes of Schiff-base ligands: Kinetic and thermodynamic parameters evaluation from TG-DTA analysis. Thermochimica Acta, 555, 72-78. View Source
